Isoswinholide A

Description

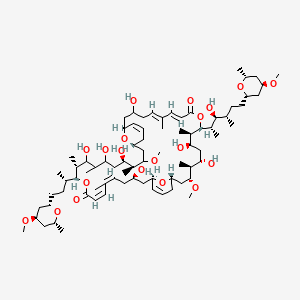

Isoswinholide A is a 46-membered macrodiolide originally isolated from the marine sponge Theonella swinhoei . Structurally, it is a congener of swinholide A, a dimeric macrolide renowned for its potent cytotoxicity and actin-binding properties. Unlike swinholide A, which features a symmetric 44-membered diolide ring, this compound adopts an irreducible asymmetric configuration due to distinct ester bond stereochemistry at positions C-21 (α) and C-21' (β) . This structural deviation critically impacts its biological activity, rendering it significantly less potent than swinholide A in cytotoxic assays .

This compound’s biosynthesis is linked to terrestrial cyanobacteria (Nostoc sp.) and marine sponges, with gene clusters encoding enzymes such as SwiC and MisC implicated in its production . Its NMR profiles (δC and δH in CDCl₃) and exact monoisotopic mass (Da) have been extensively characterized, enabling differentiation from swinholide A and other congeners .

Properties

CAS No. |

132923-57-0 |

|---|---|

Molecular Formula |

C77H130O20 |

Molecular Weight |

1375.85 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoswinholide A involves complex polyketide biosynthesis pathways. It is produced by the marine sponge Theonella swinhoei, and its biosynthesis is believed to involve symbiotic bacteria . The swinholide biosynthesis gene cluster has been identified in the terrestrial cyanobacterium Nostoc sp. strain UHCC 0450, which shares similarities with the biosynthesis pathways of other macrolides .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining sufficient quantities from natural sources. Advances in synthetic biology and genetic engineering may offer potential solutions for large-scale production by harnessing the biosynthetic pathways of cyanobacteria and other microorganisms .

Chemical Reactions Analysis

Types of Reactions: Isoswinholide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogenation catalysts for reduction reactions and oxidizing agents for oxidation reactions. The reaction conditions often require precise control of temperature, pH, and solvent composition to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are studied for their enhanced cytotoxicity and potential therapeutic applications .

Scientific Research Applications

Isoswinholide A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent cytotoxic properties make it a valuable compound for cancer research, where it is used to study the mechanisms of cell death and to develop new anticancer drugs . Additionally, this compound is used in studies of the actin cytoskeleton, as it disrupts actin filaments and provides insights into cellular processes .

Mechanism of Action

Isoswinholide A exerts its effects by binding to actin and disrupting the actin cytoskeleton. This disruption leads to the stabilization of actin dimers and the severing of actin filaments, ultimately causing cytotoxicity in cancer cells . The molecular targets of this compound include actin monomers and filaments, and its mechanism of action involves the inhibition of actin polymerization and the promotion of actin depolymerization .

Comparison with Similar Compounds

Table 1: Structural Features of Swinholide A and Isoswinholide A

| Property | Swinholide A | This compound |

|---|---|---|

| Macrocyclic Ring Size | 44-membered diolide | 46-membered diolide |

| Symmetry | C₂-symmetric | Asymmetric (irreducible) |

| Ester Bond Configuration | Identical stereochemistry | α (C-21) and β (C-21') |

| Key Functional Groups | Two actin-binding diolides | Single altered diolide moiety |

| NMR δC (CDCl₃) | Distinct peaks at 173.5, 170.2 | Shifts at 171.8, 169.7 ppm |

| Biosynthetic Origin | Theonella swinhoei, Nostoc | Theonella swinhoei, Nostoc |

Key Insights :

Table 2: Cytotoxicity Data (IC₅₀) Against KB Cell Line

| Compound | IC₅₀ (μg/mL) | Relative Potency |

|---|---|---|

| Swinholide A | 0.04 | 1× (reference) |

| Swinholide B | 0.041 | ~1× |

| Swinholide C | 0.052 | ~0.77× |

| This compound | 1.1 | ~0.036× |

| Laulimalide | 15.0 | ~0.0027× |

Key Insights :

- This compound exhibits 27.5-fold lower cytotoxicity than swinholide A, underscoring the importance of structural symmetry for bioactivity .

Mechanistic Comparison: Actin Binding

- Swinholide A: Forms a 2:1 complex with actin (Kd ~50 nM), severing filaments by stabilizing non-polymerizable actin dimers . High-resolution (2.0 Å) crystallography confirms symmetric diolide-actin interactions at subdomains 1 and 3 .

Comparison with Other Congeners

- Misakinolide A (Bistheonellide A): A monomeric analog of swinholide A with moderate cytotoxicity (IC₅₀ ~0.1 μg/mL). Its monomeric structure limits actin-binding efficiency compared to dimeric swinholides .

- Swinholide K and Isoswinholide B : Newer derivatives with uncharacterized bioactivity but distinct NMR profiles, suggesting further structural diversity within this family .

Q & A

Q. What are the key structural features of Isoswinholide A that influence its bioactivity?

To determine structural-bioactivity relationships, researchers should employ techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis and X-ray crystallography for absolute configuration determination. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs and testing cytotoxicity across cancer cell lines. Reporting should include detailed spectral data and comparative bioactivity tables .

Q. How is this compound biosynthesized in marine organisms?

Investigate biosynthetic pathways using isotopic labeling (e.g., -acetate incorporation) and genomic analysis to identify polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters. Databases like Web of Science and BIOSIS Citation Index can be leveraged to cross-reference biosynthetic studies in related macrocyclic compounds .

Q. What in vitro assays are most appropriate for evaluating the anticancer potential of this compound?

Use standardized cell viability assays (e.g., MTT or ATP-based luminescence) with dose-response curves to calculate IC values. Include apoptosis-specific assays (Annexin V/PI staining) and validate results across multiple cell lines. Ensure controls for solvent effects (e.g., DMSO) and replicate experiments to minimize variability .

Q. How should researchers design dose-response studies to assess this compound's therapeutic window?

Conduct range-finding experiments (e.g., 0.1–100 µM) to identify effective concentrations. Calculate selectivity indices by comparing cytotoxicity in cancerous vs. non-cancerous cells. Use nonlinear regression models to derive IC and statistical tools (e.g., GraphPad Prism) for error analysis .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported cytotoxic activities of this compound across studies?

Perform comparative assays under standardized conditions (cell line origin, culture media, exposure time). Use meta-analysis to aggregate published data, accounting for variables like purity (>95% by HPLC) and solvent systems. Validate findings via orthogonal methods (e.g., clonogenic assays vs. viability assays) .

Q. How can researchers optimize the isolation and purification of this compound from complex marine extracts?

Employ hyphenated techniques such as LC-MS-guided fractionation and preparative HPLC with diverse solvent gradients (e.g., acetonitrile/water with 0.1% TFA). Monitor purity via -NMR and high-resolution mass spectrometry (HRMS). Reference CABI and Zoological Records for marine natural product extraction protocols .

Q. What computational approaches are effective in predicting the molecular targets of this compound?

Use molecular docking (AutoDock Vina, Schrödinger) against cancer-related protein libraries (e.g., tubulin, kinases). Validate predictions with surface plasmon resonance (SPR) or thermal shift assays. Leverage cheminformatics tools (e.g., PubChem, ChEMBL) for target prioritization .

Q. What methodologies are critical for validating the stereochemical configuration of this compound derivatives?

Combine chiral-phase HPLC with circular dichroism (CD) spectroscopy to confirm enantiopurity. Compare experimental optical rotations with calculated values (e.g., using Gaussian for DFT-based predictions). Report all spectral data in supplementary materials for reproducibility .

Methodological Guidelines

- Literature Review : Systematically search SciFinder, PubMed, and Google Scholar using Boolean terms ("this compound" AND (biosynthesis OR cytotoxicity)). Filter results by publication date (last 10 years) and impact factor (>3.0) to prioritize high-quality studies .

- Data Contradictions : Apply the ICWSM2024 Checklist to assess experimental rigor, including code/data availability, error margins, and bias mitigation .

- Ethical Compliance : For marine sample collection, adhere to Nagoya Protocol guidelines and obtain permits for biodiversity access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.